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Compound of Interest

Compound Name: Tetrakis(dimethoxyboryl)methane

Cat. No.: B091650

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive theoretical framework and proposed
experimental and computational methodologies for the vibrational analysis of
tetrakis(dimethoxyboryl)methane, C[B(OMe)z]4. Due to the absence of published
experimental vibrational data for this specific compound, this guide serves as a foundational
resource for researchers seeking to characterize it using spectroscopic techniques.

Introduction

Tetrakis(dimethoxyboryl)methane, systematic name octamethyl
methanetetrayltetraboronate, is a unique organoboron compound with a central carbon atom
bonded to four dimethoxyboryl groups. Its highly functionalized, tetrahedral structure makes it a
valuable synthetic intermediate in organic chemistry. A thorough understanding of its structural
and dynamic properties is crucial for its application in complex molecular synthesis.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a
powerful, non-destructive method for probing the molecular structure, bonding, and
conformational dynamics of a compound. The resulting spectrum serves as a unigue molecular
“fingerprint," offering insights into the presence and environment of various functional groups.
This guide outlines the expected vibrational characteristics of
tetrakis(dimethoxyboryl)methane based on its known structure and provides detailed
protocols for its empirical study and computational modeling.
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Molecular Structure

The molecular structure of tetrakis(dimethoxyboryl)methane has been determined by X-ray
crystallography. The molecule features a central carbon atom in a slightly distorted tetrahedral
coordination environment.[1] Each of the four B(OMe)2z groups is planar due to rt-donation from
the methoxy groups.[1] The molecule resides on a site of crystallographic twofold symmetry
and possesses an idealized Sa point symmetry.[1]

Key structural features relevant to its vibrational properties include:

o Central C(B)4 Core: A tetrahedral carbon atom bonded to four boron atoms.

e Boron Environment: Trigonal planar boron atoms.

¢ Methoxy Groups: Eight methoxy (-OCHs) groups attached to the boron atoms.

The bond lengths are critical parameters for predicting vibrational frequencies, with typical
average values being:

o C-B:~1.58-1.59 A[1]

e B-O:~1.36 A
e C-O:~1.43A
e C-H:~1.09 A

Theoretical Vibrational Mode Analysis

The vibrational spectrum of tetrakis(dimethoxyboryl)methane is predicted to be complex,
with numerous vibrational modes. By analyzing the constituent functional groups, we can
predict the frequency regions where characteristic vibrations will appear. The principle behind
this is that bonds act like springs; stronger bonds and bonds between lighter atoms vibrate at
higher frequencies.[2][3]

Data Presentation: Predicted Vibrational Frequencies
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The following table summarizes the expected vibrational modes, their associated frequency
ranges, and their anticipated intensities in IR and Raman spectra.

] ) ] Predicted Expected
Vibrational Functional Expected IR
Frequency . Raman
Mode Group Intensity .
Range (cm™?) Intensity
2980 - 3050
) (asymmetric) Medium to Medium to
C-H Stretching -OCHs
2850 - 2950 Strong Strong
(symmetric)
1440 - 1480
) (asymmetric/scis ] ]
C-H Bending -OCHs Medium Medium

soring) 1150 -
1200 (rocking)

_ 1310 - 1380
B-O Stretching C-B(0)2 ) Very Strong Weak
(asymmetric)
C-0O Stretching B-O-CHs 1000 - 1200 Strong Medium
C-B Stretching C-B 850 - 1100 Medium to Weak  Strong
Skeletal )
) 0-B-0, C-B-0, Medium to ]
Bending/Deform 400 - 800 Medium
i B-C-B Strong
ation

Note: These are approximate ranges based on typical values for organoboron and methoxy
compounds. Actual frequencies will be influenced by intramolecular coupling and the solid-state
environment.

Experimental Protocols

To empirically determine the vibrational spectrum of tetrakis(dimethoxyboryl)methane, a
combination of Fourier Transform Infrared (FTIR) and Raman spectroscopy is recommended.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This method is ideal for solid, non-volatile samples.
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e Sample Preparation:

o Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder in an oven to
remove absorbed water, which has a strong IR signal.

o In an agate mortar and pestle, grind approximately 1-2 mg of the
tetrakis(dimethoxyboryl)methane sample to a fine powder.

o Add 100-200 mg of the dried KBr powder to the mortar. The typical sample-to-KBr ratio is
about 1:100.[4][5]

o Gently but thoroughly mix the sample and KBr by grinding until a homogeneous, fine
powder is obtained.[5] Work quickly to minimize moisture absorption.[5]

e Pellet Formation:

o Transfer the powder mixture into a pellet die set (e.g., 13 mm diameter).

o Place the die set into a hydraulic press.

o Apply a pressure of approximately 8-10 tons for several minutes to form a thin,
transparent, or translucent pellet.[6]

o Data Acquisition:

o

Place the KBr pellet in the sample holder of an FTIR spectrometer.

[¢]

Acquire a background spectrum using a pure KBr pellet or an empty sample compartment.

o

Acquire the sample spectrum over a range of 4000-400 cm~1.

Set the instrument resolution to 4 cm~ and co-add a minimum of 32 scans to ensure a

[e]

good signal-to-noise ratio.

Raman Spectroscopy Protocol

Raman spectroscopy is an excellent complementary technique, particularly for symmetric
vibrations that may be weak in the IR spectrum.
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e Sample Preparation:

o Place a small amount (a few milligrams) of the crystalline sample onto a clean microscope
slide or into a glass capillary tube. No extensive sample preparation is typically needed.[7]

o Data Acquisition:

[¢]

Position the sample under the microscope objective of a Raman spectrometer.

o Use a laser excitation source. A 785 nm laser is often chosen for organic compounds to
minimize fluorescence. A 532 nm laser can also be used but may require lower power to
avoid sample degradation.[3][9]

o Focus the laser onto the sample using an appropriate objective (e.g., 10x or 20x).
o Acquire the spectrum over a Raman shift range of approximately 200-3500 cm™1.

o Adjust the laser power and acquisition time to obtain a high-quality spectrum without
causing thermal damage to the sample. A typical acquisition might involve multiple
accumulations of 10-30 seconds each.

Visualization of Workflows and Relationships
Computational Analysis Workflow

A theoretical vibrational analysis using quantum chemical methods like Density Functional
Theory (DFT) is essential for assigning experimental peaks to specific molecular motions. The
typical workflow is illustrated below.

Computational workflow for vibrational analysis.

Interplay of Theoretical and Experimental Analysis

The robust assignment of vibrational spectra relies on the close comparison between
computational predictions and experimental results.

Logical relationship between theoretical and experimental vibrational spectroscopy.

Conclusion
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This guide provides a foundational framework for the vibrational analysis of
tetrakis(dimethoxyboryl)methane. The predicted vibrational frequencies, rooted in the known
characteristics of its constituent functional groups, offer a strong starting point for spectral
interpretation. The detailed experimental protocols for FTIR and Raman spectroscopy,
combined with the outlined computational workflow, present a clear and robust methodology for
researchers to obtain and assign the vibrational spectrum of this compound. The successful
characterization of its vibrational properties will not only confirm its molecular structure in detail
but also provide a valuable spectroscopic benchmark for quality control and for studying its
reactivity as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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